molecular formula C20H24N2O3S B2455291 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide CAS No. 946221-45-0

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2455291
M. Wt: 372.48
InChI Key: BFPHNLOPBHGQBR-UHFFFAOYSA-N
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Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide, commonly known as OPQ or OPQ-006, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Optically Active Tetrahydroquinoline Synthesis

Optically active atropisomeric N-(2,5-di-tert-butylphenyl)-1,2,3,4-tetrahydroquinoline, which is structurally similar to the compound of interest, was synthesized via a catalytic enantioselective reaction. This compound exhibited a significant change in the barrier to rotation around its chiral axis upon the addition of methane sulfonic acid, demonstrating its potential in molecular rotor applications (Suzuki et al., 2015).

Methionine Aminopeptidase Inhibition

Quinolinyl sulfonamides, closely related to the target compound, have been identified as potent methionine aminopeptidase (MetAP) inhibitors. This discovery was made through high throughput screening, showing varied inhibitory potencies across different metal forms of Escherichia coli MetAP. The study provided insights into the metal-dependent inhibition mechanism, highlighting the potential of quinolinyl sulfonamides in developing non-peptidic MetAP inhibitors (Huang et al., 2006).

Antimicrobial Evaluation

The synthesis of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives was explored, demonstrating their potential antimicrobial and antifungal activities. This research underscores the utility of sulfonate derivatives in developing new antimicrobial agents, hinting at the broad antimicrobial application spectrum of compounds structurally similar to the one (Fadda et al., 2016).

properties

IUPAC Name

1-(3-methylphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-3-11-22-19-9-8-18(13-17(19)7-10-20(22)23)21-26(24,25)14-16-6-4-5-15(2)12-16/h4-6,8-9,12-13,21H,3,7,10-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPHNLOPBHGQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide

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